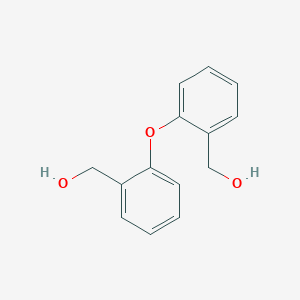

Benzenemethanol, 2,2'-oxybis-

Description

BenchChem offers high-quality Benzenemethanol, 2,2'-oxybis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 2,2'-oxybis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-[2-(hydroxymethyl)phenoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVKKKKXKVCPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346342 | |

| Record name | Benzenemethanol, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10038-40-1 | |

| Record name | Benzenemethanol, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzenemethanol, 2,2'-oxybis-

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for Benzenemethanol, 2,2'-oxybis-, also known as 2,2'-oxybis(benzenemethanol) or bis(2-(hydroxymethyl)phenyl) ether. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings and practical considerations of established synthetic routes, with a focus on the Williamson ether synthesis and the Ullmann condensation. Detailed experimental protocols, comparative analysis of the methods, and visual aids are provided to facilitate a deeper understanding of the synthesis of this important diaryl ether.

Introduction: The Significance of Benzenemethanol, 2,2'-oxybis-

Benzenemethanol, 2,2'-oxybis- is a diaryl ether characterized by the presence of hydroxymethyl groups in the ortho positions of both phenyl rings. The diaryl ether motif is a common structural feature in a wide array of biologically active molecules and functional materials. The additional hydroxymethyl functionalities in Benzenemethanol, 2,2'-oxybis- offer reactive sites for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Its synthesis, therefore, is of considerable interest for the development of novel compounds with tailored properties. This guide will explore the two most prominent strategies for the construction of the central ether linkage: the Williamson ether synthesis and the Ullmann condensation.

Retrosynthetic Analysis and Key Synthetic Strategies

The core challenge in the synthesis of Benzenemethanol, 2,2'-oxybis- lies in the formation of the robust diaryl ether bond. A retrosynthetic analysis reveals two primary disconnection points at the ether oxygen, leading to two convergent synthetic strategies.

Figure 1: Retrosynthetic analysis of Benzenemethanol, 2,2'-oxybis-.

-

Disconnection A (Williamson Ether Synthesis): This approach involves the reaction of a phenoxide with an alkyl halide. For the synthesis of our target molecule, this translates to the reaction of the phenoxide of 2-hydroxybenzyl alcohol with a 2-halobenzyl alcohol. This method is a cornerstone of ether synthesis due to its versatility.[1][2][3][4][5]

-

Disconnection B (Ullmann Condensation): This classic organometallic reaction facilitates the coupling of an aryl halide with a phenol in the presence of a copper catalyst.[6][7][8] In the context of our target molecule, this would involve the self-condensation of a 2-halobenzyl alcohol or the cross-coupling of 2-hydroxybenzyl alcohol with a 2-halobenzyl alcohol.

Detailed Synthetic Methodologies

The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a widely used and generally reliable method for preparing ethers.[2][3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2][3]

Figure 2: Workflow for the Williamson ether synthesis of Benzenemethanol, 2,2'-oxybis-.

3.1.1. Mechanistic Considerations

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzyl alcohol by a strong base to form the more nucleophilic phenoxide. This phenoxide then attacks the benzylic carbon of 2-bromobenzyl alcohol, displacing the bromide ion in a concerted SN2 fashion. The choice of a primary benzylic halide is crucial as secondary and tertiary halides are more prone to elimination side reactions.[2][3]

3.1.2. Experimental Protocol

Materials:

-

2-Hydroxybenzyl alcohol

-

2-Bromobenzyl alcohol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Benzenemethanol, 2,2'-oxybis-.

3.1.3. Causality Behind Experimental Choices

-

Base: A strong, non-nucleophilic base like NaH is preferred to ensure complete deprotonation of the phenol without competing in the substitution reaction. K₂CO₃ can also be used, often requiring higher temperatures.

-

Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[4]

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, especially with less reactive halides.

The Ullmann Condensation Approach

The Ullmann condensation is a powerful method for the formation of diaryl ethers, particularly when the Williamson ether synthesis is not feasible.[6][7] This reaction typically involves the coupling of an aryl halide with a phenol, catalyzed by a copper species.[6][8]

Figure 3: Workflow for the Ullmann condensation for the synthesis of Benzenemethanol, 2,2'-oxybis-.

3.2.1. Mechanistic Considerations

The precise mechanism of the Ullmann condensation is complex and still a subject of research. However, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. The phenol, after deprotonation by the base, coordinates to the copper center. Reductive elimination from this intermediate then yields the diaryl ether and regenerates the Cu(I) catalyst.

3.2.2. Experimental Protocol

Materials:

-

2-Hydroxybenzyl alcohol

-

2-Bromobenzyl alcohol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous pyridine or N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous ammonia solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 2-hydroxybenzyl alcohol (1.0 eq), 2-bromobenzyl alcohol (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous pyridine as the solvent under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.

-

Wash the filtrate with aqueous ammonia solution to remove any residual copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired product.

3.2.3. Causality Behind Experimental Choices

-

Catalyst: Copper(I) salts, such as CuI, are commonly used as they are believed to be the active catalytic species.

-

Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the phenol and facilitate its coordination to the copper center. Cesium carbonate is often more effective but also more expensive.

-

Solvent: High-boiling polar solvents such as pyridine or DMF are necessary to achieve the high temperatures typically required for the Ullmann condensation.[6]

Comparative Analysis of Synthesis Methods

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

| Reaction Conditions | Generally milder temperatures (80-100 °C). | Requires high temperatures (120-200 °C). |

| Reagents | Stoichiometric strong base (e.g., NaH). | Catalytic amount of copper salt. |

| Substrate Scope | Best for primary alkyl halides. | Tolerates a wider range of aryl halides. |

| Functional Group Tolerance | Can be sensitive to base-labile groups. | Can be sensitive to groups that coordinate with copper. |

| Environmental/Safety Concerns | Use of reactive sodium hydride. | Use of toxic copper catalyst and high-boiling solvents. |

| Cost-Effectiveness | Generally more cost-effective reagents. | Copper catalysts and specialized ligands can be expensive. |

Conclusion

The synthesis of Benzenemethanol, 2,2'-oxybis- can be effectively achieved through two primary routes: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions. The Williamson ether synthesis offers a more classical and often milder approach, while the Ullmann condensation provides a valuable alternative, particularly for less reactive aryl halides. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to select and optimize the most suitable synthetic strategy for their specific needs.

References

- Madalińska, L., et al. (2011). Application of Lipases for Obtaining Optically Active Organic Compounds. This reference, while not directly on the target molecule, discusses the synthesis of related bis(2-hydroxymethylphenyl) compounds.

- Beilstein Journals. (2013). A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. Provides context on reactions involving diarylmethanols.

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428.

-

Wikipedia. Williamson ether synthesis. Wikimedia Foundation. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2023). Williamson Ether Synthesis. [Link]

-

Wikipedia. Ullmann condensation. Wikimedia Foundation. [Link]

- Cambridge University Press. Name Reactions in Organic Synthesis.

- Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Synthesis, 45(02), 183-184.

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

- Monge, M., & Buchwald, S. L. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Reviews, 112(7), 4111-4149.

- ResearchGate. Synthesis of diaryl ethers and aryl amines. Provides diagrams and context for diaryl ether synthesis.

- International Journal of Scientific Development and Research. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Khan Academy [khanacademy.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Oxybis(2,1-phenylene))dimethanol: Properties, Synthesis, and Potential Applications

This guide provides a detailed technical overview of (oxybis(2,1-phenylene))dimethanol, a unique aromatic alcohol and ether. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to infer its properties, reactivity, and potential applications. This approach is designed to provide researchers, scientists, and drug development professionals with a robust foundational understanding and a practical framework for working with this compound.

Introduction and Molecular Structure

(Oxybis(2,1-phenylene))dimethanol, with the CAS number 10038-40-1, possesses a distinctive structure featuring a central dibenzyl ether core with two hydroxymethyl (-CH₂OH) groups positioned ortho to the ether linkage on each phenyl ring. This arrangement of functional groups suggests a molecule with a combination of flexibility from the ether bridge and reactivity centered at the primary alcohol moieties.

The structural features—an ether oxygen and two primary alcohol groups on a biphenyl scaffold—imply potential for intramolecular hydrogen bonding, which would influence its conformation and physical properties. The presence of two reactive hydroxyl groups makes it an interesting building block for polymerization, coordination chemistry, and the synthesis of more complex molecules.

Molecular Structure:

Caption: 2D structure of (Oxybis(2,1-phenylene))dimethanol.

Physicochemical Properties (Inferred)

The physicochemical properties of (oxybis(2,1-phenylene))dimethanol can be predicted by examining its constituent functional groups: the aromatic rings, the ether linkage, and the primary alcohol groups.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₄O₃ | Derived from the molecular structure. |

| Molecular Weight | 230.26 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Similar aromatic diols are typically crystalline solids at room temperature.[1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). | The two polar hydroxyl groups will impart some water solubility, but the large hydrophobic aromatic core will limit it. Benzyl alcohol itself has limited water solubility (4.29 g/100 mL).[2][3] |

| Melting Point | Expected to be significantly higher than benzyl alcohol (-15.2°C) due to increased molecular weight, symmetry, and potential for intermolecular hydrogen bonding.[2] For comparison, (oxydi-2,1-phenylene)bis(diphenylphosphine) has a melting point of 184-187 °C.[1] | |

| Boiling Point | High, likely decomposing before boiling at atmospheric pressure. | High molecular weight and hydrogen bonding will lead to a high boiling point. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.[4][5][6] The expected spectral data for (oxybis(2,1-phenylene))dimethanol are as follows:

-

¹H NMR:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.5 ppm. The ortho-substitution pattern will lead to distinct coupling patterns.

-

Benzylic Protons (-CH₂-OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.[2]

-

Hydroxyl Protons (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically between δ 2-5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbons attached to the ether oxygen will be the most downfield.

-

Benzylic Carbon (-CH₂-OH): A signal around δ 60-65 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl groups.[2]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-O Stretch (Ether): A strong, characteristic peak around 1200-1250 cm⁻¹ for the aryl ether linkage.

-

C-O Stretch (Alcohol): A strong peak in the 1000-1050 cm⁻¹ region.[2]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 230.26.

-

Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of water (M-18), a hydroxyl group (M-17), and cleavage of the benzylic C-C bond or the ether linkage.

-

Synthesis and Purification

A potential two-step synthesis is outlined below:

Caption: Proposed Williamson Ether Synthesis route.

Hypothetical Experimental Protocol:

Step 1: Synthesis of (Oxybis(2,1-phenylene))dimethanol via Williamson Ether Synthesis

-

Reaction Setup: To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

Coupling: Add a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Chemical Reactions

The reactivity of (oxybis(2,1-phenylene))dimethanol is dominated by the two primary alcohol functional groups. These groups can undergo a variety of common alcohol reactions. The dibenzyl ether linkage is generally stable but can be cleaved under harsh conditions.

-

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding diesters. These reactions are often catalyzed by an acid or a base.

-

Oxidation: The primary alcohols can be oxidized to the corresponding dialdehyde or dicarboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium chlorochromate (PCC) would yield the dialdehyde, while strong oxidizing agents like potassium permanganate (KMnO₄) would lead to the dicarboxylic acid.

-

Etherification: Further reaction of the hydroxyl groups with alkyl halides under basic conditions (Williamson ether synthesis) can produce more complex ethers.[7]

-

Conversion to Alkyl Halides: The alcohol groups can be converted to the corresponding halides using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides).

Caption: Key reactions of (Oxybis(2,1-phenylene))dimethanol.

Potential Applications in Drug Development

While there is no direct evidence of (oxybis(2,1-phenylene))dimethanol being used in drug development, its structural motifs are present in biologically active molecules. Dibenzyl ether derivatives have been reported to exhibit a range of biological activities, including cytotoxic, antifungal, and antioxidant properties.[8]

-

Scaffold for Library Synthesis: The two hydroxyl groups provide convenient handles for the parallel synthesis of a library of compounds. By reacting the diol with a diverse set of building blocks, a large number of candidate molecules can be generated for high-throughput screening.

-

Linker in PROTACs and Other Conjugates: The linear and somewhat flexible nature of the dibenzyl ether core could make it a suitable linker for connecting a warhead to a targeting moiety in technologies like Proteolysis Targeting Chimeras (PROTACs).

-

Precursor to Ligands: The diol can be converted into other functional groups, such as phosphines, to create bidentate ligands for catalysis. The related compound (oxydi-2,1-phenylene)bis(diphenylphosphine) is a well-known ligand in transition metal catalysis.[1] Such catalytic systems are crucial in modern pharmaceutical synthesis.

Safety and Handling

Although specific toxicity data for (oxybis(2,1-phenylene))dimethanol is not available, general precautions for handling aromatic alcohols and ethers should be followed.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air.

-

It is always advisable to consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

(Oxybis(2,1-phenylene))dimethanol is a molecule with interesting structural features that suggest a range of potential applications in chemical synthesis and materials science. While direct experimental data is scarce, its properties and reactivity can be reasonably inferred from the well-established chemistry of benzyl alcohols and dibenzyl ethers. This guide provides a comprehensive overview based on these inferences, offering a valuable starting point for researchers interested in exploring the chemistry and potential of this compound. Further experimental investigation is necessary to validate the predicted properties and to fully unlock the synthetic utility of this unique diol.

References

-

Cheméo. (n.d.). Chemical Properties of p-(Dimethylamino)cinnamic acid (CAS 1552-96-1). Retrieved from [Link]

- D'Souza, L., & D'Souza, P. M. (2018).

-

Oakwood Chemical. (n.d.). 4-(Dimethylamino)cinnamic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-(Dimethylamino)cinnamic acid | CAS#:1552-96-1. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]

- Suto, F., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4141-4153.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

- Wan, P., & Budac, D. (1992). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, (5), 841-848.

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]

- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.

- Google Patents. (2012). CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide.

-

iChemical. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilanol), CAS No. 2096-54-0. Retrieved from [Link]

-

PubChem. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilane). Retrieved from [Link]

- Dummer, N. F., et al. (2025). Highly efficient benzyl alcohol valorisation via the in situ synthesis of H₂O₂ and associated reactive oxygen species. Green Chemistry.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]

- MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Molecules, 29(1), 1-5.

-

BYJU'S. (n.d.). Structure of Benzyl Alcohol. Retrieved from [Link]

-

Random Experiments Int. - Experiments and syntheses. (2020, May 4). Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction) [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2016). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]

- MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Molecules, 29(1), 1-5.

- MDPI. (2021). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Molbank, 2021(2), M1224.

-

ResearchGate. (n.d.). Synthesis of bis-3,4-dialkoxythiophenes linked by a m-xylene bridge. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

Sources

- 1. (OXYDI-2,1-PHENYLENE)BIS(DIPHENYLPHOSPHINE) | 166330-10-5 [chemicalbook.com]

- 2. webqc.org [webqc.org]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Making sure you're not a bot! [drs.nio.res.in]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. aablocks.com [aablocks.com]

Navigating the Ambiguity of CAS 10038-40-1: A Structural Analysis of Sodium Dithionate Dihydrate

A Note on Chemical Identification: The Chemical Abstracts Service (CAS) registry number 10038-40-1 is predominantly associated with Germanium Tetrachloride (GeCl₄)[1][2][3], a corrosive inorganic compound. However, given the context of this guide for researchers and drug development professionals, a detailed structural analysis of this simple molecule is less probable to be the intended topic. A thorough review of scientific literature also links structural studies to Sodium Dithionate Dihydrate (Na₂S₂O₆·2H₂O)[4][5], a compound with more complex crystallographic features. This guide will proceed with an in-depth structural analysis of Sodium Dithionate Dihydrate, assuming a potential discrepancy in the provided CAS number. It is crucial for researchers to verify the identity of their substance of interest through independent analytical means.

Introduction to Sodium Dithionate Dihydrate

Sodium dithionate is an inorganic compound with the chemical formula Na₂S₂O₆. It is a stable salt of dithionic acid and should not be confused with the potent reducing agent sodium dithionite (Na₂S₂O₄)[6]. The dithionate ion is of interest due to the nature of the sulfur-sulfur bond where sulfur is in an intermediate oxidation state of +5[6]. The dihydrate form, Na₂S₂O₆·2H₂O, is a crystalline solid that loses its water of hydration upon heating[6][7]. Understanding the three-dimensional structure of this compound is fundamental to comprehending its stability and chemical behavior.

Synthesis and Preparation

The synthesis of sodium dithionate is a key step prior to its structural analysis. A common method involves the oxidation of sodium bisulfite with manganese dioxide[6]:

2 NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O

Another established laboratory preparation involves the reaction of sodium sulfite with silver nitrate in an aqueous solution. The mixture is heated, leading to the formation of metallic silver and a solution of sodium dithionate[8].

For the preparation of the dihydrate crystals suitable for structural analysis, a method involving the dissolution of zinc dust in water saturated with sulfur dioxide at 0°C can be employed. Following filtration, sodium acetate trihydrate is added to the cold filtrate, and the mixture is stored under an inert atmosphere to facilitate crystallization[9].

Core Structural Elucidation Techniques

The primary method for the definitive structural analysis of crystalline solids like sodium dithionate dihydrate is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall crystal packing. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy offer complementary information about the vibrational modes of the molecule, which are related to its structure and bonding.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction studies have revealed that sodium dithionate dihydrate crystallizes in the orthorhombic space group Pnma[4]. The analysis provides a detailed picture of the atomic arrangement within the crystal lattice.

Sources

- 1. chemos.de [chemos.de]

- 2. fishersci.com [fishersci.com]

- 3. Germanium tetrachloride [webbook.nist.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Sodium dithionate - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

Spectroscopic data of Benzenemethanol, 2,2'-oxybis-

An In-depth Technical Guide to the Spectroscopic Analysis of Benzenemethanol, 2,2'-oxybis-

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of Benzenemethanol, 2,2'-oxybis-. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy of this molecule. The guide emphasizes the causal relationships behind experimental choices and data interpretation, grounding its claims in established scientific principles. Detailed experimental protocols, data interpretation, and visual diagrams are provided to serve as a practical reference for laboratory applications.

Introduction to Benzenemethanol, 2,2'-oxybis-

Benzenemethanol, 2,2'-oxybis-, is an organic molecule that incorporates several key functional groups: two primary alcohol moieties, two aromatic rings, and an ether linkage. Its structure suggests potential applications as a linker, a building block in polymer chemistry, or a precursor in the synthesis of more complex molecules, potentially in the pharmaceutical industry. Understanding its structural and electronic properties through spectroscopy is fundamental to its application and quality control.

The applications of its parent compound, benzenemethanol (benzyl alcohol), are vast, ranging from a solvent and preservative in pharmaceutical preparations to a precursor in the synthesis of esters and ethers for the fragrance industry.[1][2] The dimeric, ether-linked structure of Benzenemethanol, 2,2'-oxybis- presents a more complex spectroscopic profile, which this guide aims to elucidate.

Chemical Structure

The molecule consists of two benzyl alcohol units linked by an oxygen atom at the ortho-positions (2 and 2') of the benzene rings.

Caption: Chemical structure of Benzenemethanol, 2,2'-oxybis-.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.[3] For a molecule like Benzenemethanol, 2,2'-oxybis-, a soft ionization technique like Electrospray Ionization (ESI) is often preferable to a hard technique like Electron Ionization (EI) to preserve the molecular ion.[4]

Predicted Mass Spectrum Data

While a publicly available experimental spectrum for this specific molecule is not readily found, its key mass spectrometric features can be predicted from its structure.

| Feature | Predicted Value | Interpretation |

| Molecular Formula | C₁₄H₁₄O₃ | |

| Molecular Weight | 230.26 g/mol | |

| Molecular Ion (M⁺) | m/z 230 | Corresponds to the intact molecule. |

| Key Fragment 1 | m/z 212 | Loss of H₂O (water) from one of the alcohol groups. |

| Key Fragment 2 | m/z 199 | Loss of CH₂OH (hydroxymethyl radical). |

| Key Fragment 3 | m/z 123 | Cleavage of the ether bond, resulting in a C₇H₇O₂ fragment. |

| Key Fragment 4 | m/z 107 | Cleavage resulting in a C₇H₇O fragment (hydroxybenzyl cation). |

Predicted Fragmentation Pathway

The fragmentation of Benzenemethanol, 2,2'-oxybis- under ionization would likely proceed through several key pathways, primarily involving the labile alcohol and ether functional groups.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Utilize Electrospray Ionization (ESI) for its soft ionization properties, which helps in identifying the molecular ion peak with minimal fragmentation.[4]

-

Instrument Setup:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound type.

-

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the predicted molecular ion (m/z 230) and subject it to collision-induced dissociation (CID) to generate and detect fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, and hydroxyl protons. The symmetry of the molecule simplifies the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.4 | Multiplet (m) | 8H | Aromatic (Ar-H) | Protons on the two benzene rings. The ortho, meta, and para positions relative to the substituents will have slightly different chemical shifts, leading to a complex multiplet. |

| ~ 4.6 | Singlet (s) | 4H | Benzylic (-CH₂OH) | The two CH₂ groups are chemically equivalent. They are adjacent to an oxygen and a benzene ring, hence the downfield shift. No adjacent protons lead to a singlet. |

| ~ 2.5 - 4.0 | Broad Singlet (br s) | 2H | Hydroxyl (-OH) | The chemical shift of the OH proton is variable and depends on concentration and solvent. It often appears as a broad signal due to hydrogen bonding and chemical exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the molecule's symmetry, only 7 distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | Ar-C (C-O-C) | Aromatic carbon directly bonded to the ether oxygen, significantly deshielded. |

| ~ 138 | Ar-C (C-CH₂OH) | Aromatic carbon to which the hydroxymethyl group is attached. |

| ~ 130 | Ar-CH | Aromatic methine carbon. |

| ~ 128 | Ar-CH | Aromatic methine carbon. |

| ~ 122 | Ar-CH | Aromatic methine carbon. |

| ~ 118 | Ar-CH | Aromatic methine carbon. |

| ~ 64 | Benzylic (-CH₂OH) | Carbon of the hydroxymethyl group, shielded relative to the aromatic carbons but deshielded by the adjacent oxygen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[7]

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Use a standard pulse sequence with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.[8]

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

A spectral width of approximately 0-200 ppm is appropriate.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Predicted IR Absorption Data

The IR spectrum of Benzenemethanol, 2,2'-oxybis- is expected to show characteristic absorption bands for its alcohol, ether, and aromatic components.

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H in -CH₂) |

| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (Ar-O-C) |

| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂-OH) |

Experimental Protocol: IR Spectroscopy

For a liquid or low-melting solid sample, the thin-film or Attenuated Total Reflectance (ATR) methods are most appropriate.[9]

Thin-Film Method:

-

Sample Preparation: If the sample is a liquid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr).[10]

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[11]

-

Data Acquisition: Place the assembled plates in the sample holder of the FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.[10]

ATR Method:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum under the same conditions as the background scan. The instrument software will automatically generate the absorbance spectrum. This method requires minimal sample preparation.[9]

Conclusion

The spectroscopic analysis of Benzenemethanol, 2,2'-oxybis- provides a clear and detailed picture of its molecular structure. Mass spectrometry confirms its molecular weight and offers insights into its stability and fragmentation. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of its carbon-hydrogen framework, confirming the presence and connectivity of the aromatic, benzylic, and hydroxyl groups. Finally, IR spectroscopy provides rapid confirmation of the key functional groups. Together, these techniques form a self-validating system for the comprehensive characterization of this molecule, which is essential for its use in research and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Hussain, F. H. S. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate. Retrieved from [Link]

-

Zhang, L., et al. (2022). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. Researching. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

-

Clentsmith, G. (2017). Can a mass spectrometer determine the structure of an organic compound? Quora. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Mohamad, A. S., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Schlosser, E., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZENEMETHANOL. Retrieved from [Link]

- Burns, D. C., et al. (2018). Acquiring 1 H and 13 C Spectra.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Transfer Hydrogenation. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 2-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PharmaCompass. (n.d.). Benzenemethanol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

US EPA. (n.d.). Benzenemethanol - Substance Details. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003119). Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, α-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2'-oxybis-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Benzyl Alcohol used for? Retrieved from [Link]

-

BMRB. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzyl alcohol. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Gladden, L. F., et al. (n.d.). In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. RSC Publishing. Retrieved from [Link]

-

Siddique, M., & Khan, T. A. (n.d.). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxybenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... Retrieved from [Link]

Sources

- 1. Benzenemethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 3. fiveable.me [fiveable.me]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. rsc.org [rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of Benzenemethanol, 2,2'-oxybis-

A Senior Application Scientist's Approach to Characterizing a Novel Chemical Entity

Abstract

Benzenemethanol, 2,2'-oxybis- (CAS 10038-40-1), also known as 2,2'-bis(hydroxymethyl)diphenyl ether, is a chemical entity with limited publicly available physicochemical data. This technical guide addresses the critical need for a comprehensive understanding of its solubility, a key parameter for its application in research, drug development, and material science. Due to the scarcity of existing data, this document provides a framework for systematically determining the solubility profile of this compound. It outlines a theoretical assessment based on its molecular structure and presents a detailed, field-proven experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for the characterization of novel chemical entities.

Introduction: The Challenge of a Data-Scarce Compound

Benzenemethanol, 2,2'-oxybis- is a symmetrical aromatic ether with two hydroxymethyl functional groups. Initial literature and database searches reveal a significant lack of published data regarding its solubility in common aqueous and organic solvent systems. Basic identification information indicates it is a solid at room temperature with a melting point of approximately 99°C.[1] The molecular formula is C14H14O3, and it has a predicted pKa of around 14.06, suggesting its hydroxyl groups are weakly acidic.[2]

The absence of a detailed solubility profile presents a significant hurdle for any potential application. Solubility is a fundamental physicochemical property that influences a compound's bioavailability, formulation, and in vitro testing, as well as its behavior in various chemical processes. This guide, therefore, shifts from reporting existing data to providing an expert-driven, systematic approach to generating a comprehensive and reliable solubility profile for Benzenemethanol, 2,2'-oxybis-.

Theoretical Solubility Assessment: A Structure-Based Hypothesis

An analysis of the molecular structure of Benzenemethanol, 2,2'-oxybis- allows for an initial, qualitative prediction of its solubility characteristics.

Key Structural Features Influencing Solubility:

-

Aromatic Rings: The two phenyl rings constitute a large, non-polar surface area, which is expected to confer hydrophobicity and favor solubility in non-polar organic solvents.

-

Ether Linkage: The central ether linkage (-O-) introduces a polar element and a potential hydrogen bond acceptor site, which may slightly enhance solubility in polar solvents.

-

Hydroxymethyl Groups: The two primary alcohol (-CH2OH) groups are capable of acting as both hydrogen bond donors and acceptors. These are the primary drivers of any potential aqueous solubility.

Predicted Solubility Behavior:

Based on this structure, Benzenemethanol, 2,2'-oxybis- is anticipated to be:

-

Poorly soluble in water: The large hydrophobic backbone will likely dominate, leading to low aqueous solubility.

-

Soluble in polar organic solvents: Solvents like ethanol, methanol, and acetone should effectively solvate the molecule through interactions with the hydroxymethyl groups.

-

Soluble in some non-polar organic solvents: Solvents like dichloromethane and chloroform may be effective due to the large aromatic component.

-

pH-dependent solubility: While the hydroxyl groups are very weak acids, at a sufficiently high pH, deprotonation could occur, leading to the formation of a more soluble anionic species.[3][4][5]

The following diagram illustrates the key functional groups of Benzenemethanol, 2,2'-oxybis- that influence its solubility.

Caption: Experimental workflow for determining the solubility profile.

Materials and Reagents

-

Benzenemethanol, 2,2'-oxybis-: Purity >98%

-

Solvents: A range of solvents of at least HPLC grade should be selected to cover a spectrum of polarities.

-

Aqueous: Deionized water, pH buffers (pH 2, 4, 7.4, 9, 12).

-

Polar Protic: Ethanol, Methanol.

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetonitrile.

-

Non-polar: Toluene, Hexane.

-

-

Analytical Standards: A certified reference standard of Benzenemethanol, 2,2'-oxybis- for calibration.

Experimental Protocols

Rationale: To estimate the approximate solubility and determine the appropriate sample amount for the definitive shake-flask method, preventing unnecessary waste of the compound.

Procedure:

-

Add a small, known amount of Benzenemethanol, 2,2'-oxybis- (e.g., 1-2 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL).

-

Vortex the vial for 1-2 minutes.

-

Visually inspect for dissolution.

-

If dissolved, incrementally add more of the compound until a suspension is formed.

-

This provides a rough estimate of the solubility range.

Rationale: The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. [6][7][8] Procedure:

-

Add an excess amount of Benzenemethanol, 2,2'-oxybis- (as determined from the preliminary test) to a series of flasks, each containing a precise volume of the selected solvents.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to allow for the sedimentation of undissolved solids.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Separate any remaining solid particles by centrifugation and/or filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Rationale: To assess the influence of pH on the aqueous solubility, which is crucial for predicting behavior in biological systems and for developing formulations. [3][4][5][9] Procedure:

-

Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 7.4, 9, 12).

-

Perform the shake-flask method (Protocol 2) using these buffered solutions as the solvents.

-

Plot the measured solubility as a function of pH.

Rationale: Potentiometric titration can be a powerful tool for determining the pKa and intrinsic solubility (solubility of the neutral species) of ionizable compounds. [10][11][12][13][14] Procedure:

-

Prepare a suspension of Benzenemethanol, 2,2'-oxybis- in a co-solvent/water mixture to ensure sufficient initial concentration for titration.

-

Titrate the suspension with a standardized strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

The resulting titration curve can be analyzed to determine the pKa.

-

Specialized analysis of the titration data can also yield the intrinsic solubility.

Analytical Quantification

Rationale: Accurate quantification of the dissolved compound is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity and sensitivity.

HPLC Method Development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water is a common choice for aromatic compounds.

-

Detector: UV detection at a wavelength of maximum absorbance for Benzenemethanol, 2,2'-oxybis-.

-

Calibration: A calibration curve must be generated using a certified reference standard.

-

Validation: The method should be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems and conditions.

Table 1: Solubility of Benzenemethanol, 2,2'-oxybis- in Various Solvents at 25°C

| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | N/A | To be determined | To be determined |

| pH 2.0 Buffer | 2.0 | To be determined | To be determined |

| pH 7.4 Buffer | 7.4 | To be determined | To be determined |

| pH 9.0 Buffer | 9.0 | To be determined | To be determined |

| Ethanol | N/A | To be determined | To be determined |

| DMSO | N/A | To be determined | To be determined |

| Toluene | N/A | To be determined | To be determined |

Conclusion

While published data on the solubility of Benzenemethanol, 2,2'-oxybis- is scarce, a systematic and scientifically rigorous approach can yield a comprehensive and reliable solubility profile. By combining a theoretical assessment based on molecular structure with established experimental protocols such as the shake-flask method and potentiometric titration, researchers can generate the critical data needed to advance the study and application of this novel chemical entity. The methodologies outlined in this guide provide a robust framework for the characterization of not only Benzenemethanol, 2,2'-oxybis- but also other new chemical entities with limited available data.

References

-

askIITians. (2025, March 11). How does pH affect solubility?[Link]

-

ResearchGate. Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu.[Link]

-

RUTHIGEN. Benzenemethanol, 2,2'-oxybis-.[Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.[Link]

-

Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]

-

Ivy Fine Chemicals. Benzenemethanol, 2,2'-oxybis- [CAS: 10038-40-1].[Link]

-

Taylor & Francis Online. (2025, August 6). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.[Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.[Link]

-

CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.[Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.[Link]

-

ERIC. (2017, May). EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. [Link]

-

YouTube. (2023, July 14). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala.[Link]

-

Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.[Link]

-

OECD. Test No. 105: Water Solubility.[Link]

-

ChemBuyersGuide.com, Inc. Alfa Chemistry (Page 285).[Link]

-

IJPPR. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs.[Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

-

Legislation.gov.uk. a.6. water solubility.[Link]

-

ResearchGate. (2025, August 9). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities.[Link]

-

PubMed. (2016, September 10). Novel high/low solubility classification methods for new molecular entities.[Link]

-

Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing.[Link]

-

ResearchGate. (2023, June 30). Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin.[Link]

-

FILAB. Solubility testing in accordance with the OECD 105.[Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

-

Schrödinger. Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.[Link]

-

Routledge. Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research.[Link]

-

Pacific BioLabs. Analytical Services to Characterize New Chemical Entities.[Link]

Sources

- 1. Benzenemethanol, 2,2'-oxybis- | RUTHIGEN [ruthigen.com]

- 2. guidechem.com [guidechem.com]

- 3. How does pH affect solubility? - askIITians [askiitians.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. legislation.gov.uk [legislation.gov.uk]

- 8. filab.fr [filab.fr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 13. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of Substituted Diphenyl Ether Diols

Abstract

Substituted diphenyl ether diols are a critical class of organic molecules that form the structural backbone of numerous polymers, pharmaceuticals, and functional materials. Their unique combination of aromatic rigidity, ethereal flexibility, and the presence of reactive hydroxyl groups makes them highly valuable building blocks in organic synthesis. This guide provides a comprehensive overview of the primary synthetic strategies for preparing substituted diphenyl ether diols, with a focus on the underlying mechanistic principles, practical experimental protocols, and critical considerations for achieving high yields and purity. We will delve into the venerable Ullmann condensation and the powerful Nucleophilic Aromatic Substitution (SNAr) reactions, offering insights into catalyst selection, reaction optimization, and the strategic use of protecting groups. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the synthesis of this important class of compounds.

Introduction: The Significance of the Diphenyl Ether Diol Moiety

The diaryl ether linkage is a prevalent motif in a wide array of naturally occurring and synthetic compounds, imparting chemical stability and conformational flexibility.[1] When this core structure is further functionalized with two hydroxyl groups, the resulting diphenyl ether diols become versatile precursors for a variety of applications. In polymer chemistry, they serve as key monomers for high-performance polymers such as poly(arylene ether)s, which are known for their exceptional thermal and mechanical properties.[2] In medicinal chemistry, the diphenyl ether scaffold is found in numerous biologically active molecules, and the diol functionality provides convenient handles for further chemical modification and drug conjugation.

The synthesis of substituted diphenyl ether diols, however, presents unique challenges. The chemist must not only form the robust ether bond but also manage the reactivity of the hydroxyl groups and control the regioselectivity of the substitution pattern on the aromatic rings. This guide will explore the foundational synthetic methodologies that have been developed to address these challenges.

Core Synthetic Strategies

The construction of the diphenyl ether linkage is the cornerstone of synthesizing these diols. Two classical and highly effective methods dominate the landscape: the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

The Ullmann Condensation: A Classic C-O Coupling Reaction

The Ullmann condensation, first reported over a century ago, is a copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether.[3][4] This reaction has been a workhorse in organic synthesis and remains a highly relevant method for preparing diphenyl ether diols.[5]

Mechanism and Key Considerations:

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide.[5] Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Several factors are critical for a successful Ullmann condensation:

-

Catalyst: While traditional Ullmann reactions often used stoichiometric amounts of copper powder or copper salts, modern variations employ catalytic amounts of soluble copper(I) or copper(II) salts, often in the presence of a ligand to enhance solubility and reactivity.[6]

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or diphenyl ether itself are commonly used to achieve the high temperatures often required for this reaction.[4][7]

-

Base: A base is required to deprotonate the phenol, forming the nucleophilic phenoxide. Common bases include potassium carbonate, cesium carbonate, or sodium hydride.

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl > F. Electron-withdrawing groups on the aryl halide can activate the ring towards coupling.

Diagram 1: Proposed Catalytic Cycle for the Ullmann Condensation

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr): A Powerful Alternative

Nucleophilic aromatic substitution is another cornerstone for the synthesis of diaryl ethers.[8] In this reaction, a nucleophile, typically a phenoxide, displaces a leaving group on an electron-deficient aromatic ring.[9]

Mechanism and Key Considerations:

The SNAr mechanism proceeds through a two-step addition-elimination pathway.[9] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the leaving group restores the aromaticity of the ring.

For a successful SNAr reaction, the following conditions are crucial:

-

Electron-Withdrawing Groups: The aromatic ring bearing the leaving group must be activated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) at the ortho and/or para positions to the leaving group.[10] These groups are essential for stabilizing the negative charge of the Meisenheimer complex.[9]

-

Leaving Group: The nature of the leaving group is important, with the reactivity order typically being F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[9]

-

Nucleophile: A strong nucleophile is required. For the synthesis of diphenyl ether diols, this will be a dihydroxyphenoxide.

-

Solvent: Polar aprotic solvents that can solvate the cation of the phenoxide salt without solvating the nucleophilic oxygen are preferred.

Diagram 2: The SNAr Mechanism for Diphenyl Ether Formation

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2,2'-Oxybis(benzyl alcohol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Diaryl Ether Moiety

The diaryl ether linkage is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds. Its presence often imparts conformational rigidity and favorable metabolic stability, making it a valuable component in the design of novel therapeutic agents. The target molecule, 2,2'-oxybis(benzyl alcohol), combines this key structural feature with two hydroxymethyl functional groups. These reactive handles open up possibilities for further molecular elaboration, making it an attractive building block for the synthesis of more complex molecules, including macrocycles, ligands for metal catalysis, and polymers with unique properties. While the direct applications of 2,2'-oxybis(benzyl alcohol) in drug development are not yet extensively documented, its structural relationship to other bioactive diaryl ethers suggests its potential as a scaffold in the exploration of new chemical entities.

Retrosynthetic Analysis and Proposed Synthetic Strategies

A retrosynthetic analysis of 2,2'-oxybis(benzyl alcohol) reveals two primary bond disconnections that lead to logical and established synthetic methodologies: the ether linkage and the carbon-carbon bonds of the benzyl groups. The most direct approaches focus on the formation of the central ether bond.

Caption: Proposed Williamson ether synthesis of 2,2'-oxybis(benzyl alcohol).

Experimental Protocol (Hypothetical):

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |

| 2-(Hydroxymethyl)phenol | 124.14 | 1.24 g | 10 |

| 2-(Chloromethyl)phenol | 142.58 | 1.43 g | 10 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 11 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(hydroxymethyl)phenol and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride in small portions to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

-

Dissolve 2-(chloromethyl)phenol in a minimal amount of anhydrous DMF and add it to the dropping funnel.

-

Add the solution of 2-(chloromethyl)phenol dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenolic hydroxyl group without competing in the SN2 reaction. [1]Anhydrous conditions are crucial as NaH reacts violently with water.

-

Solvent Selection: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive.

-

Protection Strategy: A key challenge in this proposed synthesis is the presence of the benzyl alcohol hydroxyl group, which could also be deprotonated by the strong base, leading to undesired side reactions. A more refined approach would involve protecting the benzyl alcohol functionalities of both starting materials prior to the ether synthesis, followed by a deprotection step. Suitable protecting groups would be those stable to basic conditions and easily removable, such as a silyl ether (e.g., TBDMS).

Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for the formation of diaryl ethers, especially when electron-withdrawing groups are present on one of the aromatic rings. [2]For the synthesis of 2,2'-oxybis(benzyl alcohol), this could involve the self-condensation of a 2-halobenzyl alcohol or the cross-coupling of a 2-(hydroxymethyl)phenol with a 2-halobenzyl alcohol.

Proposed Reaction Scheme (Self-Condensation):

Caption: Proposed Ullmann self-condensation for 2,2'-oxybis(benzyl alcohol).

Experimental Protocol (Hypothetical):

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |

| 2-Bromobenzyl alcohol | 187.04 | 1.87 g | 10 |

| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 1 |

| Potassium Carbonate | 138.21 | 2.76 g | 20 |

| Pyridine | 79.10 | 20 mL | - |

Procedure:

-

In a round-bottom flask, combine 2-bromobenzyl alcohol, copper(I) iodide, and potassium carbonate in pyridine.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC. The reaction may require prolonged heating (12-24 hours).

-

After completion, cool the mixture and filter to remove inorganic salts.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove any remaining pyridine, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography.

Causality and Experimental Choices:

-

Catalyst: Copper(I) salts are typically used in Ullmann condensations. The exact mechanism is complex but is believed to involve the formation of a copper alkoxide intermediate.

-

Base: A mild inorganic base like potassium carbonate is often sufficient to facilitate the reaction.

-

Solvent: High-boiling polar solvents such as pyridine or DMF are commonly employed to achieve the high temperatures often required for Ullmann reactions.

-

Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann condensations. The hydroxymethyl group is a weakly activating group, which might necessitate harsher reaction conditions or the use of more sophisticated catalyst systems.

Purification and Characterization

As no specific literature data for 2,2'-oxybis(benzyl alcohol) has been identified, the following characterization methods and expected outcomes are based on the analysis of its constituent parts (benzyl alcohol and a diaryl ether) and general principles of spectroscopy.

Purification

-

Column Chromatography: This will be the primary method for purifying the crude product. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is a logical starting point. The polarity of the eluent will need to be optimized based on the TLC analysis of the crude reaction mixture.

Characterization

Table of Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-7.5 ppm). Methylene protons (-CH₂OH) as a singlet or doublet around δ 4.5-4.7 ppm. Hydroxyl protons (-OH) as a broad singlet (position variable, can be confirmed by D₂O exchange). |

| ¹³C NMR | Aromatic carbons (multiple signals in the range of δ 115-160 ppm). Methylene carbon (-CH₂OH) around δ 60-65 ppm. |

| IR Spectroscopy | Broad O-H stretching band around 3300-3500 cm⁻¹. C-O-C stretching (ether) band around 1200-1250 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C aromatic ring stretching around 1450-1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₄H₁₄O₃ (230.26 g/mol ). Fragmentation patterns may include loss of a hydroxymethyl group (-CH₂OH), water (H₂O), or cleavage of the ether bond. |

Self-Validating System:

The combination of these spectroscopic techniques provides a self-validating system for the confirmation of the product's identity. For instance, the presence of both hydroxyl and ether functional groups in the IR spectrum should be corroborated by the corresponding signals in the ¹H and ¹³C NMR spectra. The molecular weight determined by mass spectrometry must match the calculated molecular weight of the target compound.

Potential Applications in Drug Development

While specific biological activities of 2,2'-oxybis(benzyl alcohol) are not well-documented, its structural features suggest several potential avenues for exploration in drug development:

-

Scaffold for Bioactive Molecules: The two benzyl alcohol functionalities can be readily oxidized to aldehydes or carboxylic acids, or converted to other functional groups, allowing for the synthesis of a library of derivatives for biological screening.

-